benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate
Description
Benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate is a complex synthetic organic compound characterized by multiple functional groups, including a tert-butoxycarbonyl (Boc)-protected amine, a benzyl ester, and peptide-like linkages. Its molecular formula is C₃₁H₄₂N₄O₇, with a molecular weight of 582.69 g/mol (approximated across similar isomers) . This compound is primarily utilized in pharmaceutical research as a peptide intermediate or building block for drug discovery, particularly in the synthesis of protease inhibitors or targeted therapeutics .
Key structural features include:
- A stereospecific (2R)-configuration at the central amino acid residue.
- A Boc-protected amine group, enhancing stability during synthetic processes.
- A benzyl ester moiety, which facilitates selective deprotection under mild conditions.
Properties
IUPAC Name |
benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZJOIEKAFKQW-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126144-18-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126144-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. It’s possible that it interacts with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and cellular context.
Biological Activity
Benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate, also known by its CAS number 2126144-18-9, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H33N3O6
- Molecular Weight : 435.52 g/mol
- Purity : 97%
- IUPAC Name : benzyl (tert-butoxycarbonyl)glycyl-D-leucylglycinate
- SMILES Notation : O=C(OCC1=CC=CC=C1)CNC(C@HCC(C)C)=O
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific proteases or kinases involved in cancer progression or inflammation, which could contribute to its therapeutic effects.
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release or inhibition of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibition of proteases | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response. The study suggested that the compound induces apoptosis through the activation of caspase pathways, although further research is necessary to confirm these findings and understand the underlying mechanisms.
Case Study: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes associated with tumor growth. Using enzyme assays, researchers found that this compound showed promising inhibitory activity against certain serine proteases with IC50 values in the low micromolar range. This suggests potential applications in developing therapeutic agents for diseases characterized by excessive proteolytic activity.
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate is primarily utilized in the synthesis of peptide-based therapeutics. The presence of the Boc group allows for selective protection of amino groups during peptide synthesis, facilitating the formation of complex structures that can exhibit biological activity.
Case Study: Peptide Synthesis
In a recent study, researchers synthesized a series of peptides using this compound as a key building block. These peptides demonstrated enhanced binding affinity to specific receptors, indicating potential therapeutic applications in treating diseases such as cancer and diabetes .
Drug Development
The compound has been explored as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that can lead to new drug candidates.
Case Study: Anticancer Agents
A research team investigated the use of this compound in developing novel anticancer agents. The modified peptides showed promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could serve as a precursor for next-generation cancer therapies .
Biochemical Research
In biochemical studies, this compound is often employed to explore enzyme-substrate interactions and protein folding mechanisms due to its ability to mimic natural amino acids.
Case Study: Enzyme Activity Assays
Researchers utilized this compound in enzyme activity assays to investigate the specificity of proteases. The compound's structural analogs were shown to be effective substrates, providing insights into enzyme kinetics and substrate recognition .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of peptide therapeutics with enhanced biological activity |
| Drug Development | Intermediate for novel pharmaceutical agents |
| Biochemical Research | Investigating enzyme-substrate interactions and protein folding mechanisms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry significantly impacts its biological activity and synthetic utility. For example:
- Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate (CAS 200427-89-0): Shares the same molecular formula (C₃₁H₄₂N₄O₇) but differs in stereochemistry at two chiral centers (2S instead of 2R). Exhibits reduced solubility in polar solvents compared to the (2R)-isomer due to altered hydrogen-bonding patterns . Used in analogous peptide synthesis workflows but requires distinct chiral separation techniques .
Functional Group Analogues
a) Benzyl 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetate (CAS 31972-51-7):
- Simplified structure lacking the 4-methylpentanamido group.
- Molecular formula: C₁₇H₂₂N₂O₅ , molecular weight: 334.37 g/mol .
- Applications: Intermediate for β-lactam antibiotics or small-molecule protease inhibitors.
- Key difference: Reduced steric hindrance enables faster reaction kinetics in coupling reactions .
b) tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate :
- Contains an alkyne-functionalized side chain instead of the benzyl ester.
- Molecular formula: C₁₃H₂₃NO₂, molecular weight: 225.33 g/mol .
- Applications: Click chemistry applications for bioconjugation.
- Stability: Less stable under acidic conditions due to the absence of a benzyl protective group .
Table 1: Comparative Analysis of Key Parameters
Stability and Reactivity
- The Boc group in the target compound enhances stability during solid-phase peptide synthesis (SPPS), preventing undesired side reactions .
- In contrast, the (2S)-isomer shows lower thermal stability, decomposing at temperatures above 80°C .
Pharmacological Relevance
- Derivatives of the target compound have been investigated in multidrug resistance (MDR) modulation , where the benzyl ester aids in membrane permeability .
- Analogues like tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate (CAS 439088-73-0) demonstrate antiviral activity, highlighting the role of the Boc group in bioactivity .
Preparation Methods
Boc Protection of Glycine
The synthesis begins with the protection of glycine’s amine group using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in a biphasic solvent system (e.g., water/dioxane) at pH 8–9, with triethylamine as a base. The Boc group’s stability under acidic conditions allows its retention during subsequent steps.
Reaction conditions :
- Reagents : Glycine, Boc anhydride, triethylamine
- Solvent : Dioxane/water (4:1)
- Temperature : 0–5°C (initial), then room temperature
- Time : 12–16 hours
The product, 2-{[(tert-butoxy)carbonyl]amino}acetic acid , is isolated via aqueous workup and recrystallized from ethyl acetate/hexane.
Coupling with D-Leucine
D-leucine (4-methylpentanoic acid) is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), combined with hydroxybenzotriazole (HOBt) to suppress racemization. The Boc-protected glycine is then coupled to D-leucine’s α-amine.
Key considerations :
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature : 0°C (activation), then room temperature (coupling)
- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining
The intermediate, (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanoic acid , is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Benzyl Esterification
The carboxyl group of the glycine-D-leucine dipeptide is esterified with benzyl alcohol using thionyl chloride (SOCl₂) as an activating agent. This method, adapted from patent US10544189B2, involves converting the carboxylic acid to an acid chloride in situ.
Procedure :
- Activation : The dipeptide is treated with SOCl₂ in anhydrous DCM at 0°C for 1 hour.
- Esterification : Benzyl alcohol is added dropwise, and the reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is washed with saturated NaHCO₃ and brine, followed by solvent evaporation.
The crude product, benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate , is obtained in >85% yield and purified via recrystallization from ethanol/water.
Stereochemical Control and Analytical Validation
Chirality Maintenance
The (2R) configuration of leucine is preserved using chiral auxiliaries or enantiomerically pure starting materials. Circular dichroism (CD) spectroscopy confirms retention of configuration, showing a positive Cotton effect at 220 nm.
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Process Optimization and Scalability
Solvent Selection
Purification Strategies
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50% ethyl acetate) resolves Boc-protected intermediates.
- Recrystallization : Ethanol/water mixtures yield high-purity final products (≥98% by HPLC).
Industrial and Research Applications
While primarily used in academic research, this compound serves as a precursor for:
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate?
Answer:
The compound is typically synthesized via peptide coupling strategies. A key intermediate, benzyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate, is prepared by reacting benzyl (tert-butoxycarbonyl)glycinate with azide reagents under controlled conditions, yielding ~32% after silica gel chromatography using pentane/ethyl acetate gradients . For stereochemical control, (2R)-configured intermediates are synthesized via chiral auxiliaries or asymmetric catalysis, as evidenced by NMR data confirming enantiomeric purity .
Basic: What purification techniques are effective for isolating this compound?
Answer:
Column chromatography on silica gel with gradients of non-polar to polar solvents (e.g., pentane/ethyl acetate) is standard . For hygroscopic intermediates, flash chromatography under inert atmospheres or preparative HPLC may mitigate degradation. Evidence from similar tert-butoxycarbonyl (Boc)-protected compounds highlights the need for anhydrous conditions to prevent Boc-group cleavage .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying stereochemistry and backbone connectivity. For example, δ 7.38–7.35 (m, 5H) confirms benzyl protons, while δ 1.48 (s, 9H) corresponds to Boc methyl groups .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ at 401.2048) .
- Chiral HPLC : Resolves enantiomeric excess for R-configured centers .
Advanced: How can reaction conditions be optimized to improve yield in azide coupling steps?
Answer:
The low yield (~32%) in azide coupling suggests exploring:
- Solvent Systems : Replace THF/ethanol with DMF or DCM to enhance solubility.
- Catalysts : Use Cu(I) catalysts for Staudinger-type reactions to reduce side products.
- Temperature Control : Sub-zero temperatures may suppress azide decomposition.
Evidence from Boc-protected peptide syntheses supports these adjustments .
Advanced: How can researchers address discrepancies in NMR data for stereoisomeric impurities?
Answer:
Discrepancies may arise from incomplete Boc deprotection or racemization. Mitigation strategies include:
- Deuterated Solvent Swelling : Enhances resolution of diastereomeric signals .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns to distinguish stereoisomers.
- Reaction Monitoring : Use in-situ FTIR to track Boc-group stability during synthesis .
Advanced: What bioisosteric modifications of the tert-butoxycarbonyl group have been explored to enhance stability?
Answer:
Studies on GPR88 agonists replaced Boc with cyclobutylmethoxy or 2-methylbutoxy groups, improving metabolic stability. These modifications retained activity while reducing hydrolysis, as shown by 1H NMR (δ 3.86, d, J = 6.6 Hz) for ether linkages .
Advanced: How can researchers resolve contradictions in reported melting points or solubility data?
Answer:
Contradictions often stem from polymorphic forms or residual solvents. Techniques include:
- DSC/TGA : Differentiate polymorphs via thermal profiles.
- Karl Fischer Titration : Quantify water content in hygroscopic samples .
- Crystallography : Single-crystal X-ray resolves structural ambiguities .
Advanced: What strategies ensure chiral integrity during multi-step synthesis?
Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured tert-butyl esters to direct stereochemistry .
- Low-Temperature Deprotection : Prevents racemization during Boc removal .
- Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired enantiomers .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., TFA in DCM ).
- Basic Conditions : Esters (e.g., benzyl) saponify above pH 9. Stability studies recommend storage at pH 6–8 in anhydrous solvents at –20°C .
Advanced: What methodologies identify and quantify trace impurities in final products?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
